molecular formula C10H12N2 B1511071 2-Propyl-1H-pyrrolo[2,3-c]pyridine CAS No. 882881-03-0

2-Propyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1511071
CAS No.: 882881-03-0
M. Wt: 160.22 g/mol
InChI Key: SRJPRDXEMAXPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyridine ring system. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of propylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and pressure are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound-5-oxide.

  • Reduction: Production of this compound-5-yl hydride.

  • Substitution: Generation of halogenated derivatives such as this compound-3-bromide.

Scientific Research Applications

2-Propyl-1H-pyrrolo[2,3-c]pyridine has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

2-Propyl-1H-pyrrolo[2,3-c]pyridine is structurally similar to other pyrrolopyridines, such as 1H-Pyrrolo[2,3-b]pyridine and 2-Propylpyridine. its unique substitution pattern and fused ring system confer distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine

  • 2-Propylpyridine

  • 2-Propyl-1H-pyrrolo[2,3-b]pyridine

Properties

IUPAC Name

2-propyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-3-9-6-8-4-5-11-7-10(8)12-9/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPRDXEMAXPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743818
Record name 2-Propyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882881-03-0
Record name 2-Propyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
2-Propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
2-Propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
2-Propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
2-Propyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.